Product packaging for 1-(Diphenylmethyl)-3-phenylurea(Cat. No.:CAS No. 137636-01-2)

1-(Diphenylmethyl)-3-phenylurea

Katalognummer: B11954579
CAS-Nummer: 137636-01-2
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: FFSMGGLZCZRZHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

This product, 1-(Diphenylmethyl)-3-phenylurea, is a chemical compound provided for research and development purposes. As a phenylurea derivative, this class of compounds is of significant interest in various scientific fields . Researchers should conduct their own thorough characterization and stability studies to determine the compound's suitability for specific applications. This product is intended for research use only by trained professionals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N2O B11954579 1-(Diphenylmethyl)-3-phenylurea CAS No. 137636-01-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

137636-01-2

Molekularformel

C20H18N2O

Molekulargewicht

302.4 g/mol

IUPAC-Name

1-benzhydryl-3-phenylurea

InChI

InChI=1S/C20H18N2O/c23-20(21-18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H2,21,22,23)

InChI-Schlüssel

FFSMGGLZCZRZHB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 1-(Diphenylmethyl)-3-phenylurea, providing insights into its constituent functional groups and their chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon and proton framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide characteristic signals.

In the ¹H NMR spectrum, distinct resonances are expected for the aromatic protons of the phenyl and diphenylmethyl groups, the methine proton of the diphenylmethyl moiety, and the N-H protons of the urea (B33335) linkage. The chemical shifts of the N-H protons can be particularly informative, often appearing as broad singlets and their position can be influenced by solvent and concentration, indicative of hydrogen bonding. nih.govrsc.org For instance, in related 1,3-diphenylurea (B7728601) derivatives, the Ph-NH-CO proton typically appears as a broad singlet in the range of δ 8.89–9.99 ppm. nih.gov The aromatic protons would likely appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm).

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the urea group, typically in the range of δ 152-154 ppm, and for the various aromatic carbons. nih.govrsc.org The methine carbon of the diphenylmethyl group would also have a characteristic chemical shift.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (ppm) Multiplicity
Phenyl-NH 8.5 - 9.5 br s
Diphenylmethyl-NH 8.0 - 9.0 br s
Aromatic-H 7.0 - 7.6 m

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (ppm)
C=O (Urea) 152 - 155
Aromatic-C 120 - 140

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by several key absorption bands.

A strong absorption band corresponding to the C=O stretching vibration of the urea carbonyl group is expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the urea moiety typically appear as one or more bands in the range of 3200-3400 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. nih.govresearchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Urea) Stretching 3200 - 3400
C-H (Aromatic) Stretching 3000 - 3100
C=O (Urea) Stretching 1630 - 1680
C=C (Aromatic) Stretching 1400 - 1600

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. rsc.org Fragmentation patterns observed in the mass spectrum can also offer structural information. Common fragmentation pathways for ureas may involve cleavage of the C-N bonds.

X-ray Crystallography and Solid-State Structure Determination

Table 4: Representative Crystal Data for a Related Phenylurea Derivative (1-[3-(Hydroxymethyl)phenyl]-3-phenylurea)

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 14.6207 (8) nih.gov
b (Å) 7.0692 (4) nih.gov
c (Å) 12.4019 (5) nih.gov
β (°) 109.818 (3) nih.gov
V (ų) 1205.90 (11) nih.gov

Conformational Preferences and Intramolecular Interactions

The conformational flexibility of this compound is primarily associated with rotation around the C-N bonds of the urea linkage.

Analysis of Cis and Trans Amide Configurations

The amide bonds within the urea moiety can exist in either cis or trans configurations. Spectroscopic and computational studies on phenylurea and 1,3-diphenylurea have shown that both cis and trans conformers can be populated in the gas phase. psu.edu The relative stability of these conformers is influenced by weak intramolecular hydrogen bonding interactions, such as N-H···π interactions in the cis form and C-H···O=C interactions in the trans form. psu.edu

For 1,3-diphenylurea, computational studies have identified three distinct conformers: trans-trans, trans-cis, and cis-cis. The folded trans-cis conformer is often the global minimum, stabilized by a weak N-H···π interaction between one of the amide groups and the opposing aromatic ring. The extended trans-trans conformer is also found to be populated, while the highly folded cis-cis structure is generally at a considerably higher energy and less likely to be observed. psu.edu Given the steric bulk of the diphenylmethyl group in this compound, it is plausible that the conformational landscape would be similarly governed by a balance of steric hindrance and weak intramolecular forces, likely favoring more extended conformations to minimize steric clash.

Role of Intramolecular Hydrogen Bonding

In the gas phase, related molecules such as 1,3-diphenylurea can adopt various conformations, including trans-cis and trans-trans arrangements of the amide groups. These conformers are often stabilized by weak intramolecular hydrogen bonds. nih.gov For instance, computational studies on 1,3-diphenylurea have identified a folded trans-cis conformation as the global minimum energy structure in the gas phase, which is stabilized by a weak N-H···π interaction between an N-H donor and the π-system of the opposing phenyl ring. nih.gov Additionally, C-H···O=C interactions, where a C-H bond on a phenyl ring interacts with the carbonyl oxygen, can also contribute to the stability of certain conformations. nih.gov

The presence of bulky substituents, such as the diphenylmethyl group in this compound, is expected to significantly influence the conformational landscape. Steric hindrance can favor specific rotational isomers and may enhance the formation of certain intramolecular hydrogen bonds by bringing specific groups into proximity. For example, in diaryl ureas containing electron-withdrawing groups, intramolecular C-H···O interactions have been observed to weaken the carbonyl oxygen's ability to accept intermolecular hydrogen bonds. researchgate.net

The conformational preferences of N,N'-disubstituted ureas are also highly dependent on the surrounding environment. The transition from the gas phase to a solution or the solid state can alter the energetic balance between different conformers and shift the equilibrium between intramolecular and intermolecular hydrogen bonding. nih.govnih.gov In the solid state, intermolecular hydrogen bonds, particularly the strong N-H···O=C interactions, often dominate the crystal packing, leading to extended hydrogen-bonded networks.

While direct experimental data for this compound remains elusive, theoretical and spectroscopic analyses of similar N,N'-diarylureas provide a framework for understanding its conformational behavior. The interplay between the steric demands of the diphenylmethyl group and the potential for various intramolecular hydrogen bonds, such as N-H···π and C-H···O, likely dictates its preferred three-dimensional structure.

Table 1: Potential Intramolecular Hydrogen Bonds in N,N'-Disubstituted Ureas

Type of InteractionDescriptionPotential Influence on Conformation
N-H···πAn N-H donor interacts with the electron-rich π-system of a phenyl ring.Can stabilize folded or trans-cis conformations. nih.gov
C-H···O=CA C-H bond on a phenyl ring interacts with the lone pair of the carbonyl oxygen.Can influence the electronic properties of the urea and favor planar or twisted geometries. nih.govresearchgate.net

Table 2: Conformational Data for Analogous Urea Compounds

CompoundMethodPredominant Conformation(s) (Gas Phase)Stabilizing Intramolecular Interactions Noted
1,3-DiphenylureaComputational and Spectroscopictrans-cis (global minimum), trans-transN-H···π, C-H···O=C nih.gov
N,N'-DiphenylureaComputationalcis-trans, trans-transNot specified in detail nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Computations

Quantum chemical computations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been instrumental in understanding the fundamental characteristics of molecules. ntnu.nowikibooks.org These methods are used to calculate the electronic structure and properties of molecules, providing a theoretical framework for predicting their behavior. ntnu.no

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) is a computational method that aims to solve the Schrödinger equation for many-electron systems by focusing on the electron density rather than the complex many-electron wavefunction. ntnu.no The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. ntnu.no In practice, approximations to the exact exchange-correlation functional are used, with common examples being the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and meta-GGA. arxiv.org

The Hartree-Fock (HF) method offers an alternative approach by approximating the many-electron wavefunction as a single Slater determinant. wikibooks.org This method accounts for the Pauli exclusion principle but neglects electron correlation. youtube.com The HF equations are solved iteratively to obtain the optimal set of one-electron orbitals that minimize the energy. While computationally more demanding than some DFT functionals, HF provides a foundational level of theory. wikibooks.org

Both DFT and HF calculations are employed to optimize the molecular geometry of 1-(Diphenylmethyl)-3-phenylurea, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations also yield valuable information about the molecule's electronic properties, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential.

Table 1: Representative Theoretical Data from Quantum Chemical Calculations

ParameterCalculated ValueMethod
Bond Lengths (Å)
C=O1.25DFT/B3LYP
C-N (urea)1.38DFT/B3LYP
N-H1.01DFT/B3LYP
Bond Angles (°) **
N-C-N (urea)115DFT/B3LYP
C-N-C125DFT/B3LYP
Dihedral Angles (°) **
Phenyl-N-C-N15DFT/B3LYP
Diphenylmethyl-N-C-N30DFT/B3LYP

Note: The values presented in this table are illustrative and would be derived from specific computational studies.

Prediction of Conformational Landscape and Energy Minima

The flexibility of the this compound molecule, particularly around its single bonds, gives rise to a complex conformational landscape with multiple energy minima. Computational methods are essential for exploring these different conformations and identifying the most stable structures. soton.ac.uk By systematically rotating key dihedral angles and performing energy minimizations for each resulting conformer, a potential energy surface can be mapped out. soton.ac.uk This analysis helps to understand which spatial arrangements of the molecule are energetically favorable and are therefore more likely to be populated at a given temperature. The identification of global and local energy minima provides crucial information for subsequent molecular docking and dynamics studies, as the bioactive conformation of a ligand is often a low-energy conformer.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. frontiersin.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Binding Mode Predictions

Molecular docking simulations have been utilized to predict how this compound and its derivatives might bind to the active sites of various protein targets. nih.govchemrxiv.org These simulations generate numerous possible binding poses of the ligand within the protein's binding pocket and rank them based on a scoring function, which estimates the binding affinity. mdpi.com For instance, studies have explored the docking of phenylurea derivatives into the binding sites of enzymes like α-glucosidase and kinases such as c-MET and VEGFR-2. nih.govnih.gov The predicted binding modes often show the urea (B33335) moiety forming key hydrogen bonds with the protein, while the phenyl and diphenylmethyl groups engage in hydrophobic interactions. nih.gov

Identification of Key Interacting Residues

A critical outcome of molecular docking studies is the identification of specific amino acid residues within the protein's active site that form crucial interactions with the ligand. chemrxiv.org These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, are vital for stabilizing the ligand-protein complex. For example, in the context of α-glucosidase inhibition, docking studies of similar urea-based compounds have highlighted interactions with catalytic residues like Glu277 and Asp352, as well as surrounding residues such as Asn350, Trp58, and Phe301. nih.gov In studies involving kinase inhibition, hydrogen bonds with residues like Asp1046 and Glu885 in VEGFR-2 and Arg1086 and Tyr1230 in c-MET have been observed for related phenylurea compounds. nih.gov

Table 2: Predicted Interacting Residues for Phenylurea Derivatives from Molecular Docking Studies

Target ProteinKey Interacting ResiduesType of InteractionReference
α-GlucosidaseGlu277, Asn350Hydrogen Bond nih.gov
Trp58, Phe301, Tyr347Hydrophobic Interaction nih.gov
c-METArg1086, Tyr1230Hydrogen Bond nih.gov
VEGFR-2Asp1046, Glu885Hydrogen Bond nih.gov
Phe1047π-Stacking nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. ntnu.no MD simulations are employed to assess the stability of the predicted ligand-protein complexes obtained from docking studies and to observe the dynamic behavior of the system. nih.gov By running simulations for tens or hundreds of nanoseconds, researchers can monitor parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the maintenance of key intermolecular interactions. nih.gov These simulations provide insights into the flexibility of the binding pocket and the conformational changes that may occur upon ligand binding, offering a more realistic representation of the biological system.

Biological Activity Spectrum and Mechanisms of Action

Modulation of Receptor Systems

The diphenylurea scaffold has been identified as a key structure for interacting with cannabinoid receptor systems, demonstrating properties ranging from inverse agonism to allosteric modulation.

Cannabinoid CB1 Receptor Inverse Agonism

New derivatives of 1-benzhydryl-3-phenylurea have been synthesized and assessed for their affinity with human CB1 and CB2 cannabinoid receptors. researchgate.net These compounds have been shown to be selective ligands for the CB1 receptor. researchgate.netmdpi.com Functional assays, specifically [³⁵S]-GTPγS binding studies, confirmed that these molecules act as inverse agonists at the CB1 receptor. researchgate.netmdpi.comuoa.gr

An inverse agonist is a type of ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. CB1 receptor inverse agonists have been investigated for their potential in treating various conditions. nih.gov

The structure-activity relationship studies have underscored the significance of halogen substituents on the phenyl rings for receptor affinity. uoa.gr For instance, the replacement of an oxygen atom with a sulfur atom in certain derivatives led to a decrease in binding affinity, indicating the specific structural requirements for potent interaction. uoa.gr

Table 1: CB1 Receptor Binding Affinity of 1-Benzhydryl-3-phenylurea Derivatives Data sourced from [³H]-SR141716A displacement assays.

CompoundSubstituentsDisplacement of [³H]-SR141716A (%)
161-[bis(4-bromophenyl)methyl]-3-(4-chlorophenyl)ureaData not specified, used as reference
Thiourea (B124793) isostere of 161-[bis(4-bromophenyl)methyl]-3-(4-chlorophenyl)thioureaDecreased affinity compared to compound 16

Allosteric Modulation of Related Receptors

Beyond direct receptor activation or antagonism, the diarylurea scaffold is a known framework for allosteric modulators of the cannabinoid type-1 (CB1) receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's response to endogenous ligands. nih.gov

Research into diarylurea derivatives, such as PSNCBAM-1, has shown they can act as CB1 allosteric modulators. nih.gov Structural modifications, like replacing a central phenyl ring with a thiophene (B33073) ring, have led to compounds with improved or comparable potencies in various functional assays, including calcium mobilization and [³⁵S]GTPγS binding. nih.gov These specific derivatives did not exhibit the inverse agonism that can be associated with adverse psychiatric effects. nih.gov Further studies on derivatives of PSNCBAM-1 have identified compounds that enhance the binding of CB1 agonists while decreasing the binding of inverse agonists. nih.gov

Enzyme Inhibition Profiles

The 1,3-diphenylurea (B7728601) structure is a versatile scaffold found in a variety of enzyme inhibitors, demonstrating its therapeutic importance.

Alpha-Glucosidase Inhibition for Metabolic Regulation

The inhibition of α-glucosidase, an enzyme located in the small intestine, is a critical strategy for managing postprandial hyperglycemia, a key factor in type 2 diabetes. nih.gov This enzyme breaks down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting its action, the rate of carbohydrate digestion is slowed, which helps to control blood glucose levels. nih.gov

Studies on Schiff base derivatives of 1,3-diphenylurea have demonstrated potent competitive inhibition of α-glucosidase. nih.gov These compounds exhibited significantly higher potency than the standard drug acarbose, with IC₅₀ values ranging from 2.49 to 37.16 μM. nih.gov Kinetic analysis of the most effective compounds confirmed a competitive mode of inhibition. nih.gov Similarly, another study on (E)-1-phenyl-3-(4-styrylphenyl)ureas, which are also achiral and readily accessible, identified them as potent competitive α-glucosidase inhibitors.

Table 2: Alpha-Glucosidase Inhibition by Diphenylurea Derivatives

Compound TypeInhibitorIC₅₀ (μM)Kᵢ (μM)Inhibition Type
Schiff base of 1,3-diphenylureaCompound 5hNot Specified3.96 ± 0.0048Competitive
(E)-1-phenyl-3-(4-styrylphenyl)ureaCompound 128.43.2Competitive, Slow-binding

Cholinesterase (AChE and BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for conditions such as Alzheimer's disease.

A review of the available scientific literature did not yield specific studies on the cholinesterase inhibitory activity of 1-(Diphenylmethyl)-3-phenylurea or its closely related N,N'-diphenylurea derivatives. Research in this area has focused on other chemical scaffolds.

Fatty Acid Amide Hydrolase (FAAH) Inhibition (Related Scaffolds)

Fatty acid amide hydrolase (FAAH) is a serine hydrolase enzyme that degrades a class of endogenous signaling lipids, including the endocannabinoid anandamide (B1667382). Inhibiting FAAH increases the levels of these lipids, producing a range of potential therapeutic effects. The aryl urea (B33335) scaffold has been successfully explored for the development of potent FAAH inhibitors.

These urea-based inhibitors typically act as irreversible inhibitors by covalently modifying the catalytic serine residue (Ser241) of the FAAH enzyme through carbamylation. An early example, LY-2183240, was initially identified as an anandamide transport inhibitor but was later confirmed to be a potent FAAH inhibitor with an IC₅₀ value of 12 nM. More recent research has led to the development of piperazine-urea based inhibitors like JNJ-42165279, which covalently inactivates FAAH and demonstrates high selectivity and efficacy in preclinical models.

Other Enzyme Systems

Scientific literature from the conducted searches does not provide specific information on the inhibitory activity of this compound against other particular enzyme systems. However, the broader class of 1,3-diarylurea derivatives has been investigated for various enzymatic inhibitions. For instance, certain derivatives have been synthesized and studied as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. sci-hub.box Additionally, Schiff base derivatives of 1,3-diphenylurea have been explored as inhibitors of α-glucosidase, an enzyme targeted in managing diabetes. nih.gov

Antiproliferative Activity against Cancer Cell Lines

The diarylurea scaffold is a recognized structural motif in the design of potential antiproliferative agents. nih.gov While direct studies on the antiproliferative effects of this compound were not prominent in the search results, research on closely related analogues highlights the potential of this chemical class.

A series of 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivatives were synthesized and evaluated as inhibitors of hypoxia-inducible factor-1α (HIF-1α). researchgate.net HIF-1α is a transcription factor that is often overexpressed in cancerous cells, playing a crucial role in tumor survival and angiogenesis, making it a key target for anticancer therapies. Under hypoxic conditions, one of the synthesized compounds, referred to as compound 2k in the study, was identified as a potent inhibitor of HIF-1α accumulation. This compound also effectively inhibited the hypoxia-induced transcriptional activity of HIF-1 in HEK293 cells and suppressed the secretion of vascular endothelial growth factor (VEGF) in HeLa cells. researchgate.net

Table 1: Antiproliferative and HIF-1α Inhibitory Activity of a Phenylurea Derivative

CompoundActivityCell LineIC₅₀ ValueSource
1-[4-(N-Benzylamino)phenyl]-3-phenylurea derivative (2k)HIF-1 Transcriptional Activity InhibitionHEK2937.2 µM researchgate.net
1-[4-(N-Benzylamino)phenyl]-3-phenylurea derivative (2k)VEGF Secretion InhibitionHeLa15 µM researchgate.net

Immunomodulatory Activities: Complement Inhibition

The complement system is a critical component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases. nih.gov Phenylurea derivatives have emerged as a novel class of complement inhibitors. nih.govnih.gov

Through a high-throughput screening process, a compound structurally related to the phenylurea class, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea, was identified as a moderate inhibitor of the complement system, with a half-maximal inhibitory concentration (IC₅₀) of 50 μM in a hemolytic assay. nih.gov This discovery prompted further structural modifications to optimize the inhibitory potency. nih.govnih.gov

Extensive structure-activity relationship (SAR) studies led to the synthesis of a series of 1-phenyl-3-(1-phenylethyl)urea analogues with significantly enhanced activity. The introduction of a five- or six-carbon chain on the phenyl ring dramatically improved potency by up to 1000-fold compared to the initial hit compound. The optimized derivative, compound 7l , demonstrated exceptional inhibitory activity with an IC₅₀ value as low as 13 nM. nih.govnih.gov

Mechanism studies revealed that compound 7l acts at the final stage of the complement cascade. It was shown to inhibit the formation of the membrane attack complex (MAC) by blocking C9 deposition across the classical, lectin, and alternative pathways. Notably, it did not affect the earlier steps of C3 and C4 activation. nih.govnih.gov

Table 2: Complement Inhibition by Phenylurea Derivatives

CompoundDescriptionActivity (IC₅₀)Source
1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea (Hit 1)Initial HTS Hit50 µM (hemolytic assay) nih.gov
Analogue 7lOptimized derivative13 nM (hemolytic assay) nih.govnih.gov
Analogue 7lMechanism of Action (C9 Deposition Inhibition)~3.68 µg/mL (Classical Pathway) nih.gov
~4.46 µg/mL (Lectin Pathway)
~3.59 µg/mL (Alternative Pathway)

Central Nervous System (CNS) Activity, e.g., Anticonvulsant Activity

While various urea derivatives have been synthesized and evaluated for anticonvulsant and other CNS depressant activities, the conducted searches did not yield specific research findings on this compound for these properties. nih.gov Studies in the field tend to focus on other substituted phenylurea compounds, such as those incorporating a quinazolinone moiety, which have shown activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov

Structure Activity Relationship Sar Studies

Impact of Diphenylmethyl Moiety Modifications

In a study on N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates as antimycobacterial agents, it was observed that the presence of a diphenylmethyl group was highly effective. Compounds containing this moiety inhibited the growth of Mycobacterium tuberculosis H37Rv by 98% and exhibited a minimum inhibitory concentration (MIC) value of 11.53 μM. mdpi.com This highlights the importance of this bulky, lipophilic group for antimycobacterial activity. The replacement of the diphenylmethyl group with a benzyl (B1604629) fragment resulted in a slight decrease in activity, with 91% inhibition and a MIC of 13.41 μM, suggesting that the second phenyl ring contributes favorably to the compound's efficacy. mdpi.com

Furthermore, research on modafinil, which contains a (diphenylmethyl)sulfinylacetamide structure, has provided insights into how substitutions on the phenyl rings of the diphenylmethyl moiety can affect biological activity. The addition of para-halo-substituents to these aryl rings was one of the modifications investigated to understand its effect on monoamine transporter binding. nih.gov Although this research is on a related scaffold, it underscores the potential of modifying the phenyl rings of the diphenylmethyl group to fine-tune the biological properties of the entire molecule.

While direct and extensive SAR studies on the diphenylmethyl moiety of 1-(diphenylmethyl)-3-phenylurea are not widely available in the reviewed literature, the existing data suggest that this group plays a crucial role in the molecule's interaction with its biological targets, likely through hydrophobic and steric interactions. Further research focusing on systematic modifications of the diphenylmethyl group, such as introducing various substituents on the phenyl rings or altering their number, would be invaluable for a more comprehensive understanding of its role in biological activity.

Influence of Phenyl Substituents on Biological Potency

The phenyl ring of the this compound scaffold offers a versatile site for modification, and the nature and position of substituents on this ring have been shown to significantly influence biological potency across various therapeutic targets.

In the context of α-glucosidase inhibition for diabetes management, the substitution pattern on the phenylurea ring of related analogs has demonstrated a clear impact on activity. For instance, a meta-chloro substituent on the phenyl ring resulted in potent inhibition with an IC50 value of 5.84 ± 0.13 µM. nih.gov Conversely, a para-fluoro substitution led to a decrease in anti-diabetic activity (IC50 = 17.29 ± 0.18 µM), while a meta-fluoro group enhanced α-glucosidase inhibition (IC50 = 6.10 ± 0.12 µM). nih.gov The position of methyl groups also plays a crucial role; a meta-methyl substituted compound (IC50 = 3.96 ± 0.10 µM) was found to be five times more potent than its ortho-substituted counterpart (IC50 = 18.43 ± 0.25 µM). nih.gov Interestingly, a para-methyl substitution showed similar potency to the ortho-substituted analog (IC50 = 16.37 ± 0.11 µM). nih.gov

The following interactive table summarizes the influence of various substituents on the phenyl ring on the α-glucosidase inhibitory activity of 1,3-diphenylurea (B7728601) derivatives.

Substituent Position IC50 (µM)
Chlorometa5.84 ± 0.13
Fluoropara17.29 ± 0.18
Fluorometa6.10 ± 0.12
Methylmeta3.96 ± 0.10
Methylortho18.43 ± 0.25
Methylpara16.37 ± 0.11
Naphthyl-7.19 ± 0.15
Methoxypara21.60 ± 0.30

In the pursuit of carbonic anhydrase (CA) inhibitors, diphenylurea derivatives containing a tetrahydroquinoline moiety have been synthesized and evaluated. The SAR studies revealed that substituents on the phenyl ring capable of forming multiple non-bonding interactions generally increased the inhibitory activity against both hCA I and hCA II. Specifically, the presence of a 4-fluorophenyl group in one of the most potent inhibitors (IC50 values of 5.28 μM against hCA I and 5.51 μM against hCA II) highlights the favorable contribution of electron-withdrawing groups at the para position. researchgate.net

Furthermore, in the context of anticonvulsant activity, phenylmethylenehydantoins substituted with alkyl, halogeno, trifluoromethyl, and alkoxyl groups on the phenyl ring exhibited good activity. nih.gov Conversely, the introduction of polar groups such as nitro (-NO2), cyano (-CN), and hydroxyl (-OH) resulted in reduced or no activity. nih.gov This suggests that lipophilic and electron-withdrawing or -donating groups that are not overly polar are preferred for this particular biological effect.

These findings collectively demonstrate that the electronic properties, size, and position of substituents on the phenyl ring are critical determinants of the biological potency of this compound analogs.

Role of Urea (B33335) Linkage and Isosteric Replacements (Thiourea, Carboxamide)

The urea linkage (-NH-CO-NH-) is a cornerstone of the this compound structure, primarily due to its ability to form multiple hydrogen bonds with biological targets. nih.gov This interaction is often crucial for the compound's specific biological activity. The hydrogen bond donor and acceptor properties of the urea moiety also play a significant role in the molecule's physicochemical properties, such as solubility and permeability. nih.gov

Isosteric replacement of the urea group with other functionalities like thiourea (B124793) (-NH-CS-NH-) or carboxamide (-CO-NH-) is a common strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic profile of a lead compound.

Research on 1,2,4-triazole (B32235) derivatives has shown that thiourea compounds are often more potent than their corresponding urea analogs in terms of larvicidal activity. For example, a thiourea derivative with a 4-trifluorophenyl group was the most potent in the series, with an LD50 value of 67.9 ppm. mdpi.com This suggests that for certain biological targets, the thiourea linkage is more favorable.

The introduction of a carboxamide group as an isosteric replacement for the urea linkage has also been explored. While specific studies on this compound were not found, the general principle is that a carboxamide can mimic the hydrogen bonding pattern of a urea but with different electronic and conformational properties. This can lead to altered binding affinities and biological responses.

The choice between a urea, thiourea, or carboxamide linkage is therefore a critical aspect of the drug design process, allowing for the fine-tuning of a compound's biological activity and properties.

Correlation between Conformational Preferences and Biological Activity

The three-dimensional conformation of a molecule is a key determinant of its ability to bind to a biological target and elicit a response. For flexible molecules like this compound, understanding the preferred conformations and how they relate to biological activity is crucial for rational drug design.

Spectroscopic and computational studies on the model compound 1,3-diphenylurea have revealed the existence of different conformers in the gas phase. nih.govnih.gov These conformers are primarily distinguished by the cis or trans configuration of the two amide bonds within the urea linkage. nih.gov The two most stable conformers identified were a folded trans-cis (T-C) arrangement, which is the global minimum, and an extended trans-trans (T-T) conformer. nih.govnih.gov The highly folded cis-cis (C-C) structure was found to be significantly higher in energy and was not experimentally observed. nih.govnih.gov

The stability of these conformers is influenced by weak intramolecular hydrogen bonds. In the cis configuration, an NH···π interaction between an amide hydrogen and the aromatic ring can occur, while the trans configuration can be stabilized by a CH···O=C hydrogen bond. nih.gov The trans-cis global minimum benefits from both a weak NH···π interaction and a CH···O=C interaction. nih.gov

The conformational preferences of the urea moiety are also influenced by substitutions on the nitrogen atoms. nih.gov For N,N'-diphenylureas, the trans,trans conformation is generally favored in both solution and solid states. However, the introduction of methyl groups on the nitrogen atoms can shift the preference from a trans,trans to a cis,cis conformation. nih.gov

The correlation between these conformational preferences and biological activity lies in the concept of a bioactive conformation – the specific three-dimensional shape a molecule adopts when it binds to its target. If the bioactive conformation is one of the low-energy, preferred conformers, the binding affinity is likely to be higher. Conversely, if the molecule must adopt a high-energy conformation to bind, the energetic penalty will result in lower affinity. Therefore, designing molecules that are pre-organized in a conformation that is close to the bioactive one is a key strategy in drug discovery. The observed preference for trans-cis and trans-trans conformers in 1,3-diphenylurea suggests that these shapes are likely important for its interactions with various biological targets.

Rational Design Principles based on SAR Data

The collective structure-activity relationship (SAR) data for this compound and its analogs provide a foundation for several rational design principles aimed at optimizing their therapeutic potential. These principles guide the strategic modification of the molecular scaffold to enhance potency, selectivity, and pharmacokinetic properties.

One of the fundamental principles is the modulation of hydrogen bonding capacity . The urea moiety is a key pharmacophore due to its ability to act as both a hydrogen bond donor and acceptor. nih.gov Rational design can involve introducing electron-donating or electron-withdrawing groups on the phenyl rings to fine-tune the hydrogen-bonding strength of the urea protons. nih.gov

Another important strategy is the optimization of lipophilicity . The diphenylmethyl group contributes significantly to the lipophilic character of the molecule. As seen in antimycobacterial agents, this lipophilicity is crucial for activity. mdpi.com However, for CNS-active agents, a moderate level of lipophilicity is required to cross the blood-brain barrier. nih.gov Therefore, a key design principle is to balance lipophilicity to achieve the desired tissue distribution and target engagement. This can be achieved by adding or removing lipophilic or hydrophilic substituents on the phenyl rings.

Conformational control is a more advanced design principle. By understanding the preferred low-energy conformations of the molecule, medicinal chemists can design analogs that are "pre-organized" in the bioactive conformation. nih.gov This can be achieved by introducing specific substituents that favor a particular torsional angle or by incorporating parts of the molecule into a more rigid ring system. For instance, introducing substituents at the ortho position of the N-aryl group can disrupt the planarity of the urea derivative and favor specific conformations. nih.gov

Finally, structure-based drug design , where the three-dimensional structure of the biological target is known, represents the pinnacle of rational design. mdpi.com By visualizing how this compound analogs bind to the active site of a protein, researchers can design new derivatives with complementary shapes and chemical features that enhance binding affinity and selectivity. This approach allows for the targeted design of specific interactions, such as hydrogen bonds or hydrophobic contacts, to maximize the compound's efficacy.

Advanced Derivatization and Scaffold Hybridization Strategies

Design and Synthesis of Novel Scaffolds Incorporating Urea (B33335)/Thiourea (B124793) Moieties

The design and synthesis of novel scaffolds based on the 1-(Diphenylmethyl)-3-phenylurea core often involve the modification of its constituent parts or the introduction of new functionalities. A common strategy is the synthesis of derivatives by reacting an appropriate isocyanate with a variety of amines or vice versa. nih.govnih.gov The core urea or thiourea group is crucial for establishing hydrogen bond networks with biological targets, a key factor in the molecular recognition process. nih.gov

The synthesis of thiourea analogs is another important derivatization strategy. This is typically achieved by replacing the oxygen atom of the urea with a sulfur atom, a modification known to influence the compound's electronic properties and hydrogen bonding capabilities. nih.gov

Below is a table summarizing synthetic strategies for novel urea-based scaffolds:

Starting MaterialReagent(s)Resulting ScaffoldKey TransformationReference(s)
4-AminoacetophenonePhenyl isocyanate1-(4-acetylphenyl)-3-phenylureaUrea formation nih.gov
1-(4-acetylphenyl)-3-phenylureaVarious aldehydes, ethyl cyanoacetate, ammonium (B1175870) acetateAryl pyridin-2-yl phenylureasCyclization nih.gov
2-Nitroaniline, 3,5-difluoroanilineTriphosgene1-(3,5-difluorophenyl)-3-(2-nitrophenyl)ureaUrea formation dergipark.org.tr
PhenylureaChloroacetyl chloride, substituted phenolsN-phenyl-N'-(substituted) phenoxy acetyl ureasN-acylation and etherification iglobaljournal.com

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful technique in drug discovery used to identify structurally novel compounds with similar biological activity to a known active molecule by replacing its core structure. nih.govnih.gov This strategy can lead to compounds with improved properties, such as enhanced potency, better pharmacokinetics, or novel intellectual property. For a molecule like this compound, scaffold hopping could involve replacing the central urea moiety or one of the flanking aromatic rings.

Bioisosteric replacement is a related concept that involves substituting a functional group with another group that has similar physical or chemical properties, leading to a similar biological response. princeton.edu For the phenyl ring in this compound, common bioisosteric replacements include various five- or six-membered heteroaromatic rings like pyridyl, pyrimidinyl, or thiophenyl groups. drughunter.comcambridgemedchemconsulting.com These replacements can alter the molecule's polarity, solubility, and metabolic stability. For example, replacing a phenyl ring with a pyridyl group can increase polarity and reduce metabolism by cytochrome P450 enzymes. cambridgemedchemconsulting.comrsc.org

The following table illustrates potential scaffold hopping and bioisosteric replacement strategies for a generic diaryl urea scaffold, which are applicable to this compound.

Original Scaffold/FragmentHopped Scaffold/BioisosterePotential Advantage(s)Reference(s)
PhenylureaHeterocyclic urea isosteres (e.g., 1,2,4-oxadiazoles)Altered electronic properties, potential for improved potency and pharmaceutical properties. nih.gov
Phenyl ringPyridyl, Pyrimidinyl, ThiophenylImproved solubility, altered metabolic stability, potential to escape existing patents. nih.govcambridgemedchemconsulting.comrsc.org
Diaryl urea5,6-diaryl-pyrazine-2-amideNovel core structure with potentially different binding modes and improved properties. ebi.ac.uk
Phenyl ringBridged piperidine (B6355638) (BP)Enhanced drug-like properties (solubility, lipophilicity). rsc.org

Combinatorial Approaches in Urea Derivative Synthesis

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large, diverse libraries of compounds, which is highly valuable in the early stages of drug discovery. nih.govnih.gov For urea derivatives, combinatorial approaches often rely on the robust and high-yielding reaction between isocyanates and amines.

A typical combinatorial library based on the this compound scaffold could be generated by reacting a common precursor, such as diphenylmethyl isocyanate, with a diverse set of anilines. Alternatively, diphenylmethylamine could be reacted with a library of phenyl isocyanates bearing various substituents. These reactions can often be performed in parallel synthesis formats, allowing for the efficient creation of hundreds or thousands of unique compounds.

Mixture-based synthetic combinatorial libraries represent an even more efficient approach, where millions of compounds can be assessed by testing a much smaller number of samples. nih.gov A scaffold-ranking library could be designed around a core urea structure, with diversity introduced at the positions corresponding to the diphenylmethyl and phenyl groups. Subsequent deconvolution of active mixtures would then identify the specific structures responsible for the observed biological activity.

The table below outlines a general combinatorial approach for the synthesis of a diaryl urea library.

Molecular Interactions and Binding Energetics

Hydrogen Bonding Networks in Ligand-Target Recognition

The urea (B33335) functional group is a cornerstone of hydrogen bonding, capable of acting as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor, via its carbonyl oxygen. This dual nature allows for the formation of robust and highly directional hydrogen bonding networks, which are critical for anchoring a ligand within a protein's binding pocket.

This established hydrogen bonding pattern in a similar molecule strongly suggests that 1-(Diphenylmethyl)-3-phenylurea would engage in analogous interactions. The two N-H groups of the urea moiety can form hydrogen bonds with amino acid residues that possess hydrogen bond acceptor capabilities, such as the backbone carbonyl oxygen of amino acids or the side chains of aspartate, glutamate, and asparagine. Conversely, the carbonyl oxygen of the urea can accept hydrogen bonds from donor groups like the backbone N-H of amino acids or the side chains of serine, threonine, and tyrosine.

In a related compound, 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea, intermolecular N—H···O and O—H···O hydrogen bonds are observed, linking the molecules into a three-dimensional network. nih.gov The H atoms of the urea NH groups are positioned syn to each other, a common conformation in phenylurea derivatives. nih.gov

Table 1: Potential Hydrogen Bond Interactions of this compound

Donor/Acceptor in this compoundPotential Interacting Amino Acid Residue (Side Chain/Backbone)Type of Interaction
Urea N-H (Donor)Aspartate (Side Chain Carbonyl)Hydrogen Bond
Urea N-H (Donor)Glutamate (Side Chain Carbonyl)Hydrogen Bond
Urea N-H (Donor)Serine (Side Chain Hydroxyl)Hydrogen Bond
Urea N-H (Donor)Threonine (Side Chain Hydroxyl)Hydrogen Bond
Urea N-H (Donor)Peptide Backbone (Carbonyl Oxygen)Hydrogen Bond
Urea C=O (Acceptor)Arginine (Side Chain Guanidinium)Hydrogen Bond
Urea C=O (Acceptor)Lysine (Side Chain Amine)Hydrogen Bond
Urea C=O (Acceptor)Tryptophan (Side Chain Indole N-H)Hydrogen Bond
Urea C=O (Acceptor)Peptide Backbone (Amide N-H)Hydrogen Bond

This table is illustrative and based on the known hydrogen bonding capabilities of the urea moiety and common amino acid residues.

Hydrophobic Interactions and Pi-Stacking Effects

Hydrophobic interactions arise from the entropic gain of displacing ordered water molecules from the non-polar surfaces of both the ligand and the protein binding pocket. The diphenylmethyl and phenyl moieties of the compound provide a large hydrophobic surface that can favorably interact with non-polar amino acid residues such as valine, leucine, isoleucine, phenylalanine, and tryptophan.

Pi-stacking is a specific type of non-covalent interaction that occurs between aromatic rings. The phenyl rings of this compound can engage in pi-stacking interactions with the aromatic side chains of phenylalanine, tyrosine, and tryptophan residues in a binding pocket. These interactions can occur in several geometries, including face-to-face, edge-to-face (T-shaped), and parallel-displaced. nih.gov Studies on protein structures have shown that pairs of aromatic side chains preferentially adopt an off-centered parallel orientation. nih.gov The interaction between the phenyl ring of a ligand and aromatic residues like tyrosine has been shown to be a key component of hydrophobic packing in ligand-protein complexes. researchgate.net

The presence of multiple aromatic rings in this compound allows for the possibility of multiple, simultaneous pi-stacking interactions, which can significantly enhance binding affinity. The specific geometry and strength of these interactions would be dependent on the topology of the binding site.

Table 2: Potential Hydrophobic and Pi-Stacking Interactions

Interacting Group in this compoundPotential Interacting Amino Acid ResidueType of Interaction
Phenyl RingPhenylalanine, Tyrosine, TryptophanPi-Stacking (Parallel-displaced, T-shaped)
Diphenylmethyl GroupLeucine, Isoleucine, Valine, AlanineHydrophobic Interaction
Phenyl RingLeucine, Isoleucine, Valine, AlanineHydrophobic Interaction

This table outlines the likely hydrophobic and pi-stacking interactions based on the chemical structure of the compound and general principles of protein-ligand binding.

Role of Allosteric Sites in Molecular Recognition

Allosteric sites are binding sites on a protein that are topographically distinct from the primary (orthosteric) binding site. nih.gov Ligands that bind to allosteric sites, known as allosteric modulators, can influence the protein's conformation and, consequently, its activity. They can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the function of the protein. mdpi.com

Phenylurea derivatives have been investigated as allosteric modulators for various receptors. For instance, analogs of 1-phenyl-3-(2-phenylethyl)urea have been developed as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. The discovery of allosteric modulators opens up new therapeutic avenues by allowing for a more subtle modulation of receptor activity compared to direct agonists or antagonists. nih.govmdpi.com

Given its structure, this compound could potentially act as an allosteric modulator. Its binding to an allosteric site would be driven by the same types of non-covalent interactions discussed previously: hydrogen bonding, hydrophobic interactions, and pi-stacking. The conformational changes induced upon binding would depend on the specific topology of the allosteric pocket and the flexibility of both the ligand and the protein. Molecular dynamics simulations of allosteric modulators have shown that their binding can stabilize specific receptor conformations and influence the dynamics of key structural motifs. nih.govbiorxiv.org

The potential for this compound to act as an allosteric modulator would need to be experimentally validated for specific protein targets.

Future Directions and Research Perspectives

Exploration of New Biological Targets for 1-(Diphenylmethyl)-3-phenylurea Analogues

The diarylurea core, a key feature of this compound, is recognized for its ability to interact with a diverse range of biological targets. nih.gov Future research will likely expand beyond currently identified targets to uncover new therapeutic opportunities. Analogues of the closely related 1,3-diphenylurea (B7728601) have already demonstrated activity against enzymes and receptors involved in critical disease pathways.

For instance, certain 1,3-diphenylurea derivatives have been identified as potent dual inhibitors of c-MET and VEGFR-2, two receptor tyrosine kinases implicated in cancer progression and angiogenesis. nih.gov This opens the door for designing this compound analogues that could modulate these or other kinases involved in oncogenesis.

Another promising avenue is the targeting of metabolic enzymes. Schiff base derivatives of 1,3-diphenylurea have shown significant inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism, suggesting a potential role for this class of compounds in the management of type II diabetes. nih.govnih.gov The exploration of other metabolic targets could yield novel treatments for a range of metabolic disorders. The inherent versatility of the diphenylurea scaffold suggests that screening campaigns against a wider array of biological targets, including G-protein coupled receptors, ion channels, and nuclear receptors, could reveal unexpected and valuable therapeutic applications.

Application of Advanced Computational Methods for De Novo Design and Optimization

The integration of advanced computational methods is set to revolutionize the design and optimization of this compound analogues. De novo design algorithms, which generate novel molecular structures based on the topology of a target's active site, will be instrumental in creating next-generation compounds with enhanced affinity and selectivity. These computational techniques can explore a vast chemical space to identify novel scaffolds that retain the key pharmacophoric features of the parent molecule while introducing improved properties.

Molecular docking and molecular dynamics simulations will continue to be invaluable tools for predicting the binding modes and affinities of newly designed analogues. For example, in silico docking studies of 1,3-diphenylurea derivatives have been used to elucidate the key interactions within the active site of α-glucosidase, guiding the synthesis of more potent inhibitors. nih.gov Future efforts will likely employ more sophisticated computational approaches, such as free energy perturbation (FEP) and quantum mechanics/molecular mechanics (QM/MM) methods, to achieve more accurate predictions of binding energies and to understand the subtle electronic effects that govern molecular recognition.

Development of Targeted Chemical Probes for Biological Systems

To further elucidate the mechanism of action and to validate the biological targets of this compound analogues, the development of high-quality chemical probes is essential. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a biological system. nih.govexlibrisgroup.com

Future research will focus on designing and synthesizing derivatives of this compound that can be converted into chemical probes. This may involve the incorporation of a reactive group for covalent labeling of the target protein or the attachment of a reporter tag, such as a fluorophore or a biotin moiety, to allow for visualization and pull-down experiments. These probes will be invaluable for identifying the direct binding partners of these compounds in cells and for understanding their downstream biological effects. The development of such tools will provide a deeper understanding of the pharmacology of this class of compounds and will be crucial for their advancement as potential therapeutics.

Synthesis of Complex Analogues for Enhanced Specificity and Potency

The synthesis of more complex and structurally diverse analogues of this compound will be a key driver of future research. By strategically modifying the peripheral substituents and the core scaffold, chemists can fine-tune the pharmacological properties of these compounds to achieve greater potency and selectivity for their intended biological targets.

For example, the synthesis of 1,3-diphenylurea derivatives appended with aryl pyridine (B92270) moieties has led to the discovery of potent dual inhibitors of c-MET and VEGFR-2 with nanomolar efficacy. nih.gov Similarly, the preparation of Schiff base derivatives of 1,3-diphenylurea has yielded compounds with significant α-glucosidase inhibitory activity. nih.gov

Future synthetic efforts will likely focus on several key areas:

Asymmetric Synthesis: The introduction of chiral centers into the diphenylmethyl group or other parts of the molecule could lead to enantiomers with distinct biological activities and improved therapeutic indices.

Scaffold Hopping: Replacing the phenyl rings with other aromatic or heteroaromatic systems could result in analogues with novel intellectual property and improved drug-like properties.

Conformational Constraint: The introduction of rigidifying elements into the molecule could lock it into a bioactive conformation, leading to enhanced binding affinity and specificity.

These synthetic endeavors, guided by computational modeling and biological testing, will be critical for the development of this compound analogues as next-generation therapeutic agents.

Interactive Data Table: Biological Activities of Selected Diphenylurea Analogues

Compound SeriesTargetKey Findings
Aryl Pyridine Appended 1,3-Diphenylureasc-MET and VEGFR-2Several compounds showed potent dual inhibition with IC50 values in the nanomolar range.
Schiff Bases of 1,3-Diphenylureaα-glucosidaseA range of derivatives displayed potent inhibition with IC50 values from 2.14 to 115 µM.

Q & A

Q. What methodologies resolve spectral interference when analyzing degradation products of this compound?

  • Methodological Answer : Employ LC-MS/MS with MRM (Multiple Reaction Monitoring) to isolate target ions. Use high-resolution mass spectrometry (HRMS) for accurate mass determination. Degradation pathways can be inferred from fragment patterns and stable isotope tracing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.